3-Amino-6-bromo-5-fluorobenzisoxazole
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Overview
Description
3-Amino-6-bromo-5-fluorobenzisoxazole is a heterocyclic compound that contains an isoxazole ring substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-5-fluorobenzisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of Substituents: The amino, bromo, and fluoro groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-5-fluorobenzisoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The fluoro and bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzisoxazole, while reduction of the bromo group can yield benzisoxazole.
Scientific Research Applications
3-Amino-6-bromo-5-fluorobenzisoxazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The unique electronic properties of the isoxazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-5-fluorobenzisoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzotrifluoride: This compound is similar in structure but lacks the isoxazole ring and the fluoro substituent.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound contains a bromo substituent and an indazole ring, which is structurally related to the isoxazole ring.
Uniqueness
3-Amino-6-bromo-5-fluorobenzisoxazole is unique due to the combination of its isoxazole ring and the specific arrangement of amino, bromo, and fluoro substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H4BrFN2O |
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Molecular Weight |
231.02 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,10H2 |
InChI Key |
HOHGSPXKDKJKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NOC(=C21)N)Br)F |
Origin of Product |
United States |
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